molecular formula C18H24N4O5S2 B10923886 1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(phenylsulfonyl)propan-1-one

1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10923886
M. Wt: 440.5 g/mol
InChI Key: DZUYITVLXPWJJJ-UHFFFAOYSA-N
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Description

1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The sulfonylated pyrazole is reacted with piperazine to introduce the piperazine ring.

    Phenylsulfonyl Group Addition: Finally, the phenylsulfonyl group is introduced through a nucleophilic substitution reaction with a phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylsulfonyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced forms of the sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE involves interactions with specific molecular targets. The compound’s sulfonyl groups can form hydrogen bonds with biological molecules, while the pyrazole and piperazine rings can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE
  • 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANOL

Uniqueness

1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE is unique due to the presence of both sulfonyl and piperazine groups, which provide a combination of chemical reactivity and biological activity not commonly found in similar compounds.

Properties

Molecular Formula

C18H24N4O5S2

Molecular Weight

440.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H24N4O5S2/c1-15-17(14-19-20(15)2)29(26,27)22-11-9-21(10-12-22)18(23)8-13-28(24,25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3

InChI Key

DZUYITVLXPWJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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